molecular formula C19H21ClN2O3S B4280403 4-chloro-2,5-dimethyl-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzenesulfonamide

4-chloro-2,5-dimethyl-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzenesulfonamide

Cat. No.: B4280403
M. Wt: 392.9 g/mol
InChI Key: TWYZLCNJZOKNLT-UHFFFAOYSA-N
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Description

4-chloro-2,5-dimethyl-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzenesulfonamide is a complex organic compound with a unique structure that includes a sulfonamide group, a pyrrolidine ring, and a chlorinated aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-2,5-dimethyl-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzenesulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the sulfonamide group: This can be achieved by reacting 4-chloro-2,5-dimethylbenzenesulfonyl chloride with an amine, such as 4-aminophenylpyrrolidine, under basic conditions.

    Introduction of the pyrrolidine ring: The pyrrolidine ring can be introduced through a nucleophilic substitution reaction, where the amine group of 4-aminophenylpyrrolidine attacks the sulfonyl chloride.

    Purification and isolation: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-chloro-2,5-dimethyl-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine group, using reducing agents like lithium aluminum hydride.

    Substitution: The chlorinated aromatic ring can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted aromatic compounds depending on the nucleophile used.

Scientific Research Applications

4-chloro-2,5-dimethyl-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzenesulfonamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Materials Science: It is used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

    Biological Studies: The compound is investigated for its biological activity, including antimicrobial and anticancer properties.

    Chemical Research: It serves as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Mechanism of Action

The mechanism of action of 4-chloro-2,5-dimethyl-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or block receptor binding. The pyrrolidine ring and chlorinated aromatic ring contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-N-(2,5-dimethylphenyl)benzenesulfonamide
  • 4-chloro-N-(3,5-dimethylphenyl)benzenesulfonamide
  • 4-chloro-N-(2,5-dimethoxyphenyl)benzenesulfonamide

Uniqueness

4-chloro-2,5-dimethyl-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzenesulfonamide is unique due to the presence of the pyrrolidine ring, which imparts distinct chemical and biological properties

Properties

IUPAC Name

4-chloro-2,5-dimethyl-N-[4-(pyrrolidine-1-carbonyl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN2O3S/c1-13-12-18(14(2)11-17(13)20)26(24,25)21-16-7-5-15(6-8-16)19(23)22-9-3-4-10-22/h5-8,11-12,21H,3-4,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWYZLCNJZOKNLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Cl)C)S(=O)(=O)NC2=CC=C(C=C2)C(=O)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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